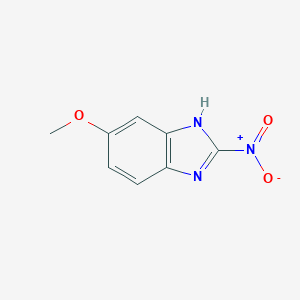
6-methoxy-2-nitro-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-2-nitro-1H-benzimidazole is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are characterized by a six-membered benzene ring fused to a five-membered imidazole ring. The 5-methoxy-2-nitro- substitution introduces a methoxy group at the fifth position and a nitro group at the second position of the benzimidazole ring.
準備方法
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various aldehydes. For the specific synthesis of benzimidazole, 5-methoxy-2-nitro-, the following methods can be employed:
Metal-Free Synthesis: A novel route for the accelerated synthesis of benzimidazole and its derivatives in an ambient atmosphere has been reported.
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
6-methoxy-2-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, such as using hydrogen gas and a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed from these reactions include amino-substituted benzimidazoles and other derivatives depending on the specific reaction conditions .
科学的研究の応用
Medicinal Chemistry
Pharmacological Properties
6-Methoxy-2-nitro-1H-benzimidazole and its derivatives are recognized for their diverse pharmacological activities, including:
- Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus faecalis .
- Anticancer Effects : The compound has demonstrated antiproliferative activity against cancer cell lines. Notably, derivatives have been synthesized that show enhanced activity against breast cancer cells (MDA-MB-231), with some exhibiting IC50 values as low as 16.38 µM . The mechanism often involves enzyme inhibition and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
- Antifungal Properties : Certain derivatives also display antifungal activity against pathogens like Candida albicans and Aspergillus niger, with minimal inhibitory concentration (MIC) values indicating moderate effectiveness .
Materials Science
In addition to its medicinal applications, this compound is utilized in materials science:
- Corrosion Inhibition : Benzimidazole derivatives are employed as corrosion inhibitors for metals and alloys, providing protective layers that prevent oxidation and degradation .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis:
- Synthesis of Other Compounds : It is used in the synthesis of various organic compounds due to its versatile reactivity. This includes the development of new pharmaceuticals and agrochemicals .
Case Study 1: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial efficacy of this compound derivatives, researchers synthesized multiple analogs and tested them against a range of bacterial strains. Results indicated that certain derivatives exhibited potent activity against both aerobic and anaerobic bacteria, highlighting their potential as alternative treatments for resistant infections .
Case Study 2: Anticancer Activity Investigation
A series of benzimidazole derivatives were synthesized to assess their anticancer properties. Among these, one derivative showed significant inhibition of the MDA-MB-231 breast cancer cell line with an IC50 value of 16.38 µM. Molecular docking studies revealed strong interactions with key amino acids in target proteins involved in cancer proliferation .
作用機序
The mechanism of action of benzimidazole, 5-methoxy-2-nitro- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: Benzimidazole derivatives are known to inhibit various enzymes, including those involved in DNA replication and repair.
Reactive Oxygen Species (ROS) Generation: Some benzimidazole derivatives induce apoptosis in cancer cells by increasing intracellular ROS levels and decreasing mitochondrial membrane potential.
類似化合物との比較
6-methoxy-2-nitro-1H-benzimidazole can be compared with other similar compounds, such as:
2-Mercaptobenzimidazole: This compound has a thiol group at the second position instead of a nitro group.
5-Nitrobenzimidazole: This compound has a nitro group at the fifth position instead of the second position.
2-Aminobenzimidazole: This compound has an amino group at the second position instead of a nitro group.
The unique combination of the methoxy and nitro groups in benzimidazole, 5-methoxy-2-nitro-, may confer distinct properties that make it particularly useful in specific applications.
特性
CAS番号 |
10045-42-8 |
|---|---|
分子式 |
C8H7N3O3 |
分子量 |
193.16 g/mol |
IUPAC名 |
6-methoxy-2-nitro-1H-benzimidazole |
InChI |
InChI=1S/C8H7N3O3/c1-14-5-2-3-6-7(4-5)10-8(9-6)11(12)13/h2-4H,1H3,(H,9,10) |
InChIキー |
OIFNPDLEMUEBIV-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(N2)[N+](=O)[O-] |
正規SMILES |
COC1=CC2=C(C=C1)N=C(N2)[N+](=O)[O-] |
Key on ui other cas no. |
10045-42-8 |
同義語 |
Benzimidazole,5-methoxy-2-nitro-(8CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















